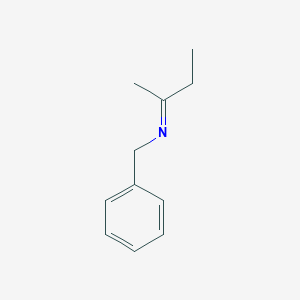
N-benzylbutan-2-imine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-benzylbutan-2-imine is an organic compound belonging to the class of imines, which are characterized by the presence of a carbon-nitrogen double bond (C=N). This compound is derived from the condensation of a primary amine with an aldehyde or ketone, resulting in the formation of a Schiff base. Imines are significant in organic chemistry due to their versatility and reactivity, making them valuable intermediates in various chemical reactions and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-benzylbutan-2-imine typically involves the reaction of benzylamine with butan-2-one (methyl ethyl ketone). The reaction proceeds through a condensation mechanism where the amine reacts with the carbonyl group of the ketone, resulting in the elimination of water and the formation of the imine. The reaction is often catalyzed by an acid to enhance the rate of condensation .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by employing continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of acid catalysts, such as hydrochloric acid or sulfuric acid, can further optimize the reaction efficiency. Additionally, the removal of water by azeotropic distillation or the use of molecular sieves can drive the reaction to completion .
Analyse Chemischer Reaktionen
Types of Reactions
N-benzylbutan-2-imine undergoes various chemical reactions, including:
Oxidation: The imine can be oxidized to form the corresponding nitrile or amide.
Reduction: Reduction of the imine yields the corresponding amine.
Substitution: The imine can participate in nucleophilic substitution reactions, where the nitrogen atom acts as a nucleophile.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of nitriles or amides.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted imines or amines.
Wissenschaftliche Forschungsanwendungen
N-benzylbutan-2-imine has a wide range of applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme mechanisms and as a ligand in coordination chemistry.
Medicine: this compound derivatives have potential therapeutic applications, including antimicrobial and anticancer activities.
Industry: It is utilized in the production of polymers, resins, and other materials.
Wirkmechanismus
The mechanism of action of N-benzylbutan-2-imine involves its reactivity as an electrophile due to the presence of the carbon-nitrogen double bond. The imine can undergo nucleophilic attack by various nucleophiles, leading to the formation of different products. The molecular targets and pathways involved depend on the specific reactions and applications of the compound .
Vergleich Mit ähnlichen Verbindungen
N-benzylbutan-2-imine can be compared with other imines and related compounds:
Benzylideneaniline: Similar in structure but derived from benzaldehyde and aniline.
N-benzylidene-2-methylpropan-2-amine: Similar but with a different alkyl group on the nitrogen.
N-benzylidene-2-phenylethylamine: Similar but with a phenyl group on the nitrogen.
The uniqueness of this compound lies in its specific reactivity and the nature of its substituents, which influence its chemical behavior and applications .
Eigenschaften
Molekularformel |
C11H15N |
|---|---|
Molekulargewicht |
161.24 g/mol |
IUPAC-Name |
N-benzylbutan-2-imine |
InChI |
InChI=1S/C11H15N/c1-3-10(2)12-9-11-7-5-4-6-8-11/h4-8H,3,9H2,1-2H3 |
InChI-Schlüssel |
ZWTJPJWVAXMFOJ-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(=NCC1=CC=CC=C1)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


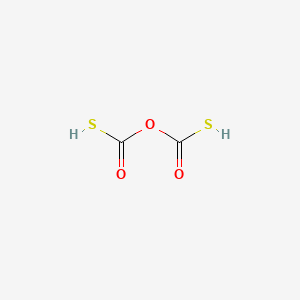
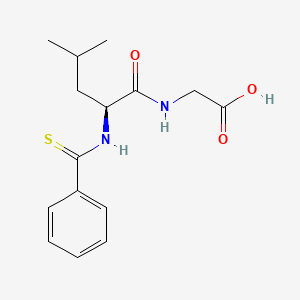
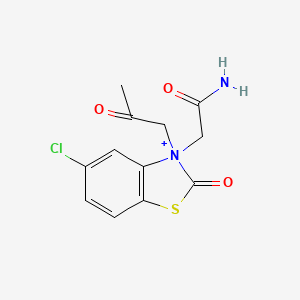
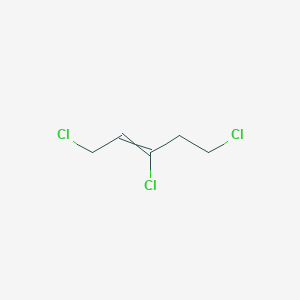
![3,9-Bis[2-(octadecylsulfanyl)propyl]-2,4,8,10-tetraoxaspiro[5.5]undecane](/img/structure/B14683726.png)
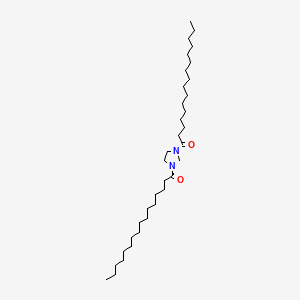
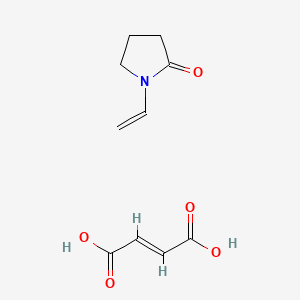


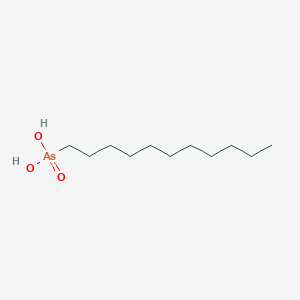
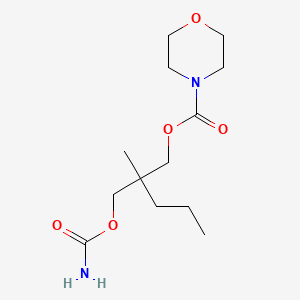
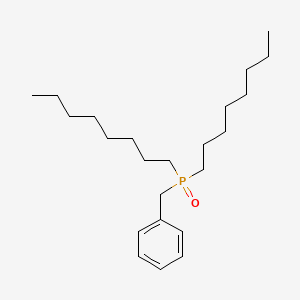

![7-oxapentacyclo[8.7.0.02,6.06,8.011,15]heptadeca-1,4,8,10,12,14,16-heptaene](/img/structure/B14683765.png)
